molecular formula C16H12ClFN4O4S B2366851 N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide CAS No. 860650-12-0

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

Cat. No. B2366851
CAS RN: 860650-12-0
M. Wt: 410.8
InChI Key: SNMREDFLSQXBAY-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains phenyl groups, which are aromatic rings of six carbon atoms, attached to the pyrrole ring. One of the phenyl groups is substituted with a fluorine atom, and the other is substituted with a nitro group and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the substituted phenyl groups. The electron-donating effects of the nitrogen in the pyrrole ring and the electron-withdrawing effects of the nitro, chloro, and fluoro substituents on the phenyl rings would be significant structural features .


Chemical Reactions Analysis

Pyrrole and phenyl rings are both aromatic and thus relatively stable, but they can undergo reactions at their positions of highest electron density. For pyrrole, this is at the carbon atoms, and for phenyl groups, this is generally at the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The different substituents would influence its polarity, and thus its solubility in different solvents .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfamides, including compounds structurally related to N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. One study synthesized novel sulfamides and tested their inhibitory effects on human carbonic anhydrase isoenzymes I and II, finding micro-submicromolar range inhibition constants (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Synthesis and Characterization of Novel Compounds

Another research aspect involves the synthesis and characterization of new cyclic sulfamides linked to tetrathiafulvalene. These compounds have been studied for their electron donor ability and detailed DFT (Density Functional Theory) study of electronic properties (Hanane, Abbaz, Bendjeddou, & Villemin, 2018).

Antimicrobial Activity

Research on N-substituted pyrrolin-2-ones, which share structural characteristics with the compound , has been conducted to explore their antimicrobial properties. These compounds have shown promising results in terms of antimicrobial, anti-inflammatory, and antifungal properties (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, it could be further investigated for potential medicinal uses .

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-N-[(4-fluorophenyl)sulfamoyl]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O4S/c17-14-10-13(22(23)24)7-8-15(14)21-9-1-2-16(21)20-27(25,26)19-12-5-3-11(18)4-6-12/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMREDFLSQXBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)NS(=O)(=O)NC2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide

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